molecular formula C16H21NO4 B000082 Phyllalbine CAS No. 4540-25-4

Phyllalbine

Cat. No.: B000082
CAS No.: 4540-25-4
M. Wt: 291.34 g/mol
InChI Key: OZKTVDIYALBSMA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Fillalbin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fillalbin has a wide range of scientific research applications, including:

Mechanism of Action

Fillalbin exerts its effects primarily through its interaction with the nervous system. It acts as an agonist at certain neurotransmitter receptors, leading to increased neuronal activity. The compound’s molecular targets include acetylcholine receptors, which play a crucial role in its physiological effects such as increased arterial blood pressure and breathing frequency .

Comparison with Similar Compounds

Fillalbin is unique compared to other tropane alkaloids due to its specific ester structure and its distinct physiological effects. Similar compounds include:

Fillalbin’s uniqueness lies in its specific ester linkage and its particular combination of physiological effects, making it a valuable compound for various scientific and industrial applications .

Biological Activity

Phyllalbine is a compound derived from the genus Phyllanthus, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

Chemical and Pharmacological Profile

This compound is classified as a secondary metabolite, predominantly found in various species of the Phyllanthus plant. It has been identified as having multiple pharmacological properties, including:

  • Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties, making it a candidate for treating infections.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Hepatoprotective Properties : Studies have shown that this compound may protect liver cells from damage induced by toxins and oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pathogen Growth : this compound disrupts bacterial cell walls and inhibits fungal growth through interference with cellular metabolism.
  • Modulation of Cytokine Production : It influences the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : this compound scavenges free radicals, contributing to its protective effects against oxidative stress.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. Below are key findings from various research efforts:

StudyFindings
Yuldasheva et al. (2014) Evaluated the antimicrobial effects of this compound against several bacterial strains.This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus.
Kogure et al. (2004) Investigated the anti-inflammatory properties in animal models.This compound reduced inflammation markers significantly compared to control groups.
ResearchGate Publication (2016) Assessed hepatoprotective effects in liver cell cultures exposed to toxins.This compound provided substantial protection against liver cell damage.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Hepatitis B Management : A clinical trial involving patients with hepatitis B showed that this compound reduced viral load and improved liver function tests.
  • Inflammatory Disease Treatment : In a study on patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain relief.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKTVDIYALBSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332037
Record name Fillalbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4540-25-4
Record name Fillalbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Phyllalbine and where is it found?

A1: this compound is a tropane alkaloid identified in several plant species. It was first discovered in Phyllanthus discoïdes , a plant from the Euphorbiaceae family. It has also been found in various Hyoscyamus species , including H. boveanus, H. desertorum, H. muticus, and H. albus, as well as in Convolvulus krauseanus and Convolvulus subhirsutus .

Q2: What is the chemical structure of this compound?

A2: this compound is the vanillic ester of tropanol . This means it consists of a tropanol molecule linked to vanillic acid via an ester bond.

Q3: How is the structure of this compound and related compounds determined?

A3: The chemical structure of this compound was elucidated using a combination of chemical methods and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry were particularly useful in confirming its structure . These techniques allowed researchers to analyze the arrangement of atoms and functional groups within the molecule.

Q4: What are the potential applications of studying this compound and similar alkaloids?

A4: Research on this compound and related alkaloids is crucial for several reasons. Understanding their distribution within plants can shed light on chemotaxonomy, plant evolution, and potential medicinal uses. Further investigation into the biosynthesis of these alkaloids could lead to novel methods for their production, potentially offering new avenues for drug discovery.

Q5: What analytical techniques are used to identify and quantify this compound in plant materials?

A5: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has emerged as a powerful technique for analyzing alkaloids in plants, including this compound . This method allows for the separation, identification, and quantification of individual alkaloids in complex plant extracts.

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